Ciprodex is classified as a combination antibiotic and corticosteroid. It contains:
The compound is produced in sterile form for otic use and is available as an over-the-counter medication in various countries. The combination of these two agents allows for both the treatment of bacterial infections and the reduction of inflammation in the affected area .
The synthesis of ciprofloxacin hydrochloride involves several chemical reactions. A notable method includes a continuous flow synthesis process that significantly reduces reaction time. In this method:
The synthesis typically begins with simple building blocks and proceeds through a linear sequence of reactions, including acylation steps that do not require intermediate separation. This efficiency is achieved through sequential offline acidifications and filtrations to produce ciprofloxacin .
Ciprofloxacin hydrochloride has the following molecular formula:
Ciprofloxacin undergoes various chemical reactions during its synthesis and therapeutic action:
Ciprofloxacin exerts its antibacterial effect primarily through:
Dexamethasone complements this action by reducing inflammation caused by the infection, thereby facilitating healing .
Ciprodex is primarily used in clinical settings for:
Clinical trials have demonstrated significant efficacy rates in treating ear infections compared to other treatments, highlighting its importance in pediatric otolaryngology .
The evolution of otic formulations progressed from single-agent antibiotics to combination products recognizing the inseparable nature of infection and inflammation in otopathology. Prior to combinations like Ciprodex, monotherapeutic regimens often required sequential administration of antibiotics and steroids, compromising patient compliance and therapeutic efficacy. The fixed-dose combination paradigm emerged from clinical observations that uncontrolled inflammation impedes antibiotic penetration and perpetuates microbial persistence [4].
Ciprofloxacin was selected for otic formulation due to its:
Dexamethasone (0.1%) was incorporated for its:
Table 1: Microbiological Profile of Ciprofloxacin Against Common Otic Pathogens
Pathogen | MIC₉₀ (µg/mL) | Ciprodex Concentration (µg/mL) | Concentration:MIC Ratio |
---|---|---|---|
Pseudomonas aeruginosa | 0.5 | 3,000 | 6,000:1 |
Staphylococcus aureus | 0.25 | 3,000 | 12,000:1 |
Haemophilus influenzae | 0.015 | 3,000 | 200,000:1 |
Streptococcus pneumoniae | 1.0 | 3,000 | 3,000:1 |
Moraxella catarrhalis | 0.03 | 3,000 | 100,000:1 |
The pharmacological synergy was demonstrated in clinical trials where the combination significantly outperformed antibiotic monotherapy in otorrhea resolution time (p<0.01) and inflammatory marker reduction [4]. This is attributed to dexamethasone-enhanced antibiotic penetration through reduced tissue edema and improved ciprofloxacin bioavailability at the infection site [8].
Developing stable, effective otic suspensions presents unique formulation challenges distinct from systemic or ocular delivery:
A. Bioavailability OptimizationThe tympanic membrane acts as a formidable barrier to middle ear delivery. Ciprodex overcomes this through:
B. Chemical Stability PreservationMaintaining dual active integrity requires precise formulation control:
Table 2: Key Physicochemical Parameters of Ciprodex Otic Suspension
Parameter | Target Specification | Functional Role |
---|---|---|
pH | 4.5–5.0 | Ciprofloxacin stability, antimicrobial preservation |
Osmolality | 290–320 mOsm/kg | Tissue compatibility, minimal ciliary irritation |
Viscosity | 15–25 cP (25°C) | Canal retention without impeding dropper flow |
Particle size | <10 µm (90th percentile) | Uniform suspension, avoidance of grittiness |
Preservative system | 0.1% benzalkonium chloride | Multi-dose protection against contaminants |
C. Compatibility of ActivesThe hydrochloride salt of ciprofloxacin presented solubility challenges in the presence of dexamethasone. The finalized suspension formulation addressed this through:
Accelerated stability studies demonstrated <2% degradation after 24 months at 25°C/60% RH when protected from light, meeting ICH guidelines for combination products [8]. The formulation's robustness is evidenced by consistent efficacy profiles across clinical trials despite varying storage conditions [4].
Table 3: Compound Names in Ciprodex Formulation
Component Category | Chemical Name | Function |
---|---|---|
Active Ingredients | Ciprofloxacin hydrochloride | Antibacterial agent |
Dexamethasone | Anti-inflammatory corticosteroid | |
Preservatives | Benzalkonium chloride | Antimicrobial preservative |
Buffering Agents | Acetic acid | pH adjustment |
Sodium acetate | Buffer component | |
Tonicity Agents | Boric acid | Osmolarity adjustment |
Sodium chloride | Osmolarity adjustment | |
Suspending Agents | Hydroxyethyl cellulose | Viscosity modifier |
Surfactants | Tyloxapol | Wetting agent |
Stabilizers | Edetate disodium | Chelating agent |
Solvent | Purified water | Vehicle |
pH Adjusters | Sodium hydroxide | pH adjustment |
Hydrochloric acid | pH adjustment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7